

Toxicological Assessment of Acetylurea and its Metabolites: An In-depth Technical Guide

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Compound of Interest

Compound Name: Acetylurea

Cat. No.: B1202565

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Executive Summary

Acetylurea, a simple derivative of urea, finds application in various chemical syntheses. Despite its structural simplicity, a comprehensive public toxicological profile for **acetylurea** is not readily available. This technical guide aims to provide a thorough assessment based on existing data for **acetylurea**, its predicted metabolites, and structurally related compounds. Due to the limited direct experimental data on **acetylurea**, this guide employs a predictive approach for its metabolism and discusses the toxicology of its likely breakdown products, acetic acid and urea. Furthermore, it summarizes the known hazards of **acetylurea** and provides context by examining the toxicological profiles of related N-acylureas and similar structures. Standard experimental protocols for key toxicological endpoints are detailed to guide future research. This document is intended to be a resource for researchers and professionals in drug development and chemical safety assessment, highlighting current knowledge and significant data gaps.

Physicochemical Properties and Hazard Identification of Acetylurea

Acetylurea, also known as N-acetylcarbamide, is a white crystalline solid. Its basic physicochemical properties are summarized below.

Property	Value
Chemical Formula	C ₃ H ₆ N ₂ O ₂
Molecular Weight	102.09 g/mol
CAS Number	591-07-1
Appearance	White to off-white crystalline solid
Solubility	Soluble in water

GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), **acetylurea** is classified with the following hazards^[1]:

- Skin Irritation (Category 2): H315 - Causes skin irritation.
- Eye Irritation (Category 2A): H319 - Causes serious eye irritation.
- Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.

Metabolism of Acetylurea

Direct experimental studies detailing the metabolic fate of **acetylurea** in humans or animals are scarce in publicly available literature. However, based on its chemical structure as an N-acylurea, the most probable metabolic pathway is enzymatic hydrolysis.

Predicted Metabolic Pathway: Hydrolysis

It is anticipated that **acetylurea** undergoes hydrolysis, catalyzed by amidase enzymes, to yield acetic acid and urea. Both of these products are endogenous to the human body.

Figure 1: Predicted metabolic hydrolysis of **acetylurea**.

Toxicological Assessment of Predicted Metabolites

Since acetic acid and urea are the likely metabolites of **acetylurea**, their toxicological profiles are relevant to understanding the potential effects of **acetylurea** exposure.

Toxicological Profile of Urea

Urea is a natural product of protein metabolism in mammals and is generally considered to have low toxicity.

Species	Route	LD50	Reference
Rat (male)	Oral	14,300 mg/kg bw	ECHA
Rat (female)	Oral	15,000 mg/kg bw	ECHA
Mouse (male)	Oral	11,500 mg/kg bw	ECHA
Mouse (female)	Oral	13,000 mg/kg bw	ECHA
Rat (male)	Subcutaneous	9,400 mg/kg bw	ECHA
Rat (female)	Subcutaneous	8,200 mg/kg bw	ECHA
Rat (male)	Intravenous	5,400 mg/kg bw	ECHA
Rat (female)	Intravenous	5,300 mg/kg bw	ECHA

Studies in rats and mice fed diets containing up to 4.5% urea did not find evidence of carcinogenicity[2]. While no definitive target organs for oral exposure have been identified, some animal studies suggest that at high doses, the liver and kidney could be potential targets of urea toxicity[3].

Urea was not found to be genotoxic in several bacterial and mammalian assays. Genotoxicity was observed in some in vitro assays at high concentrations, a property attributed to its ability to cause uncoiling of DNA, but this is not considered to be linked to in vivo genotoxic activity[2].

In a study where pregnant rats and mice were orally administered an aqueous solution of urea at 2000 mg/kg on days 10 and 12 of gestation, no observable effects on fetal development were seen. The mean number of implants, live fetuses, percent fetal resorptions, mean fetal weight, and percent of malformed fetuses were comparable to the control group[2].

Toxicological Profile of Acetic Acid

Acetic acid is a normal constituent of human metabolism and is generally recognized as safe (GRAS) for its use in food. In concentrated forms, it is corrosive to tissues. Systemic toxicity from ingestion of diluted acetic acid is low due to its rapid metabolism.

Toxicological Assessment of Acetylurea

Direct experimental data on the systemic toxicity of **acetylurea** is very limited. The following sections summarize the available information and provide context based on structurally related compounds.

Acute Toxicity

No specific LD50 values for **acetylurea** were found in the public literature. A dermal acute toxicity study on a related substance showed an LD50 of >2000 mg/kg, indicating low dermal toxicity[4].

Subchronic and Chronic Toxicity and Carcinogenicity

No studies on the subchronic or chronic toxicity or the carcinogenicity of **acetylurea** were identified. However, the structurally related compound acetamide is classified as "possibly carcinogenic to humans (Group 2B)" by the IARC, as it has been shown to be a hepatocarcinogen in rats[5]. This raises a potential concern for **acetylurea** that would need to be investigated.

Genotoxicity

No direct genotoxicity studies on **acetylurea** were found. However, other urea derivatives have shown genotoxic potential:

- Hydroxyurea has demonstrated mutagenic and genotoxic potential in Salmonella/Microsome and micronucleus assays[6].
- Dimethylol urea and diazolidinyl urea, which are formaldehyde-releasing preservatives, are considered genotoxic in vitro[7][8].

Given these findings for related compounds, a full genotoxicity assessment of **acetylurea** is warranted.

Developmental and Reproductive Toxicity

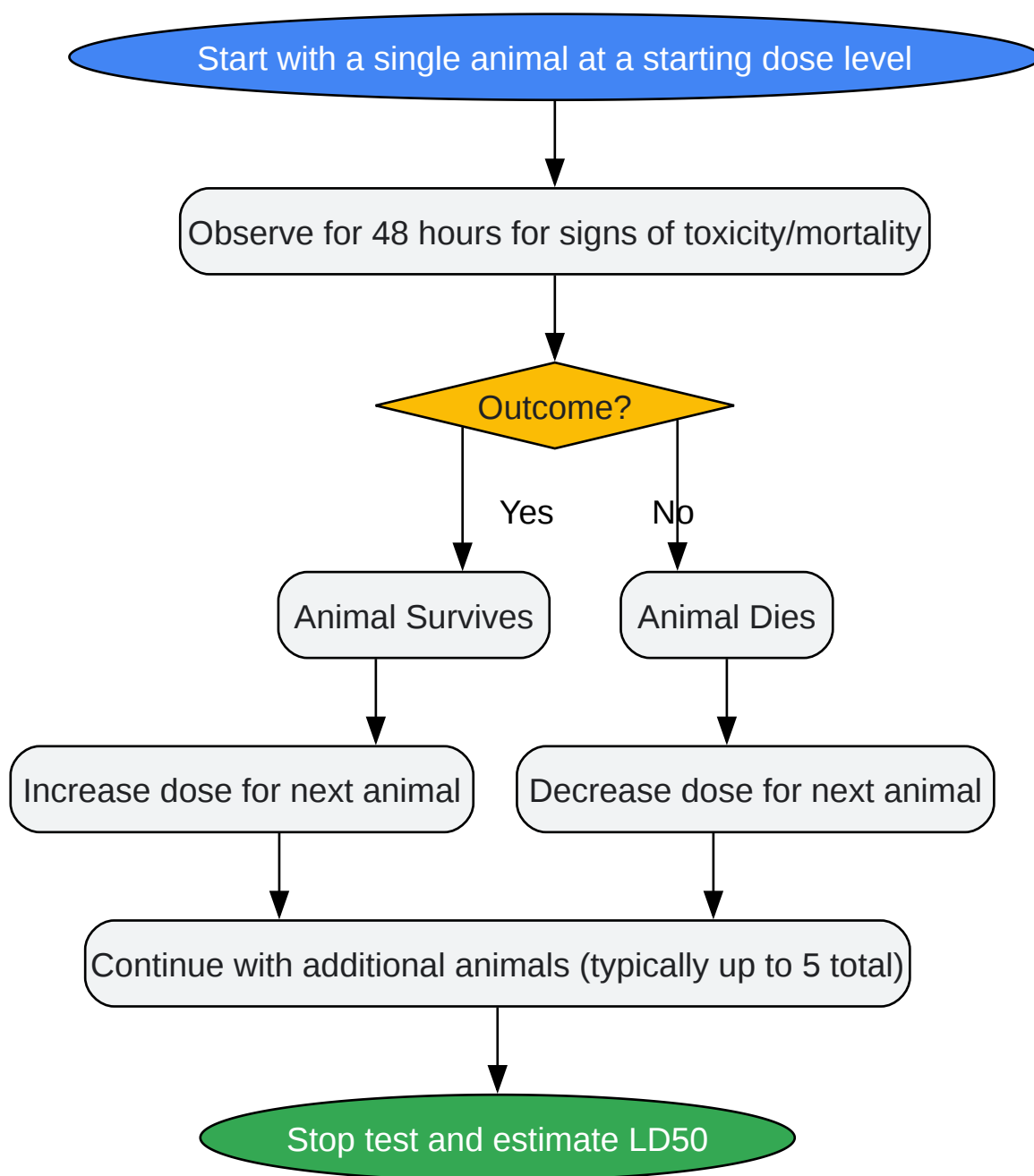
No studies on the developmental or reproductive toxicity of **acetylurea** were found.

Experimental Protocols for Toxicological Assessment

Should a comprehensive toxicological evaluation of **acetylurea** be undertaken, standard testing protocols would be employed. The following sections detail the methodologies for key toxicological endpoints.

Acute Oral Toxicity (e.g., OECD 423)

The acute oral toxicity test provides information on the hazardous effects likely to arise from a single oral dose of a substance. The Up-and-Down Procedure (UDP) is one such method.



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Figure 2: Workflow for an acute oral toxicity study (Up-and-Down Procedure).

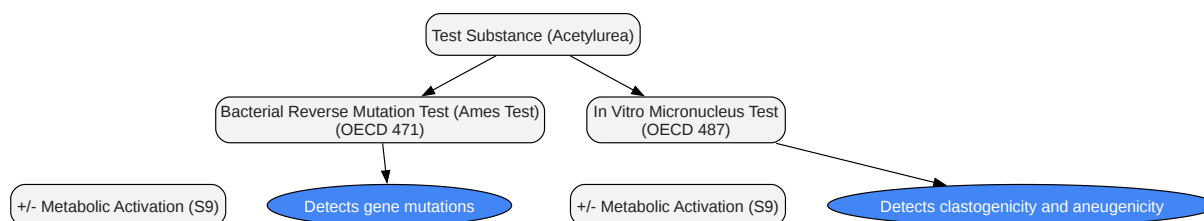
Methodology:

- Animal Selection: Typically, female rats are used.
- Dosing: A single animal is dosed with the test substance at a selected starting dose.

- Observation: The animal is observed for signs of toxicity and mortality over a period of at least 48 hours.
- Dose Adjustment: If the animal survives, the dose for the next animal is increased. If the animal dies, the dose is decreased.
- Sequential Testing: This process is continued for a small number of additional animals.
- LD50 Estimation: The results are used to estimate the LD50 value and classify the substance for acute toxicity.

In Vitro Genotoxicity Testing Battery

A standard battery of in vitro tests is used to assess the potential of a substance to cause genetic damage.



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Figure 3: Standard in vitro genotoxicity testing battery.

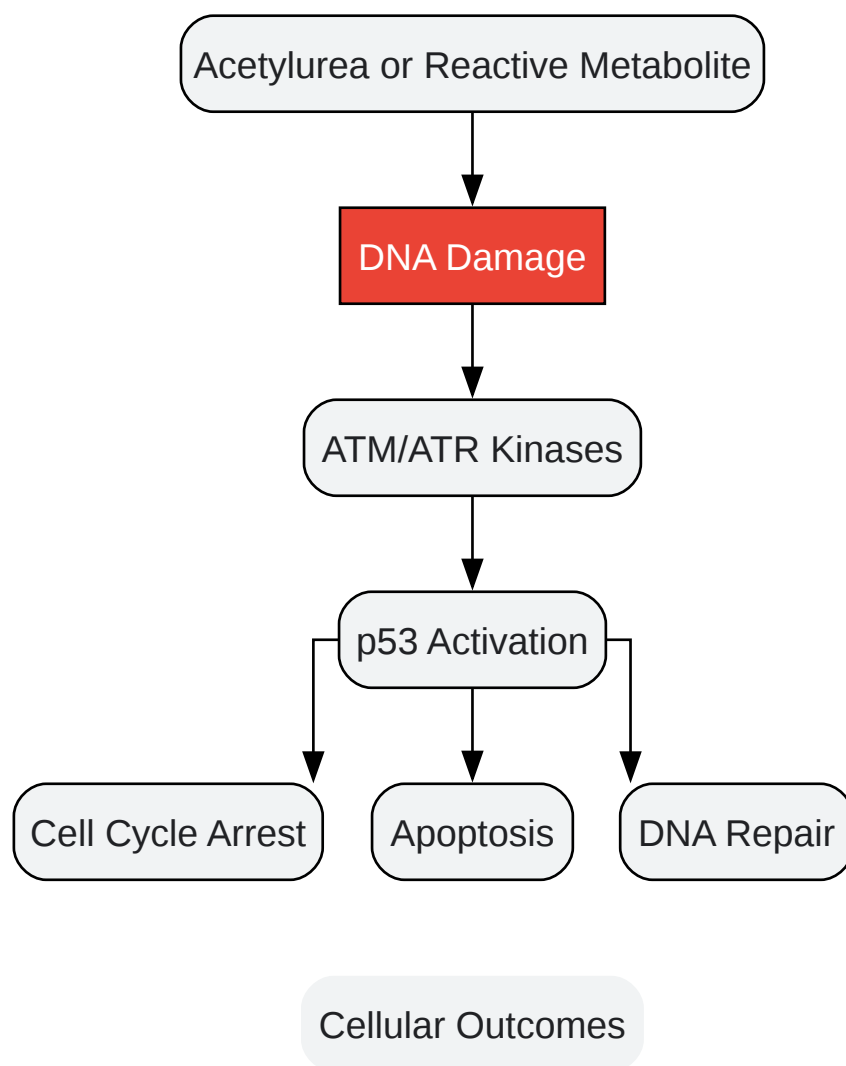
Methodologies:

- Bacterial Reverse Mutation Test (Ames Test; OECD 471):
 - Test System: Histidine-dependent strains of *Salmonella typhimurium*.

- Procedure: Bacteria are exposed to the test substance with and without a metabolic activation system (S9 fraction from rat liver).
- Endpoint: Mutations that revert the bacteria to a histidine-independent state, allowing them to grow on a histidine-free medium. An increase in the number of revertant colonies indicates mutagenic potential.
- In Vitro Micronucleus Test (OECD 487):
 - Test System: Mammalian cells (e.g., human peripheral blood lymphocytes, CHO, V79, L5178Y, or TK6 cells).
 - Procedure: Cells are exposed to the test substance with and without a metabolic activation system (S9).
 - Endpoint: The presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that lag behind at anaphase during cell division. An increase in micronuclei indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss/gain) potential.

Potential Signaling Pathways

There is no direct evidence linking **acetylurea** to specific signaling pathways. However, based on the genotoxic effects of some related urea compounds, a hypothetical pathway involving the DNA damage response could be considered for future investigation.



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Figure 4: Hypothetical DNA damage response pathway.

Disclaimer: This diagram represents a hypothetical signaling pathway that could be activated if **acetylurea** or its metabolites were found to be genotoxic. There is currently no experimental evidence to support this for **acetylurea**.

Conclusion and Future Directions

The toxicological assessment of **acetylurea** is currently hampered by a significant lack of direct experimental data. Based on its GHS classification, it is known to be an irritant to the skin, eyes, and respiratory tract. The predicted metabolic pathway of hydrolysis to acetic acid and

urea suggests that systemic toxicity after metabolic clearance would likely be low, given the low toxicity of these endogenous compounds.

However, several points of potential concern warrant further investigation:

- The carcinogenic potential of the structurally related compound, acetamide, highlights the need for a carcinogenicity bioassay of **acetylurea**.
- The genotoxicity of other urea derivatives suggests that a full in vitro and, if necessary, in vivo genotoxicity assessment of **acetylurea** is crucial.
- The absence of data on reproductive and developmental toxicity represents a major data gap.

To build a comprehensive safety profile for **acetylurea**, the following studies are recommended:

- Metabolism studies (in vitro and in vivo) to confirm the metabolic pathway and identify any minor, potentially reactive metabolites.
- A full battery of in vitro genotoxicity tests.
- Acute oral toxicity studies to determine the LD50.
- Repeated-dose subchronic toxicity studies (e.g., 90-day study in rodents) to identify target organs and establish a No-Observed-Adverse-Effect-Level (NOAEL).
- Reproductive and developmental toxicity screening studies.

Until such data become available, a cautious approach should be taken when handling **acetylurea**, in line with its known irritant properties.

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